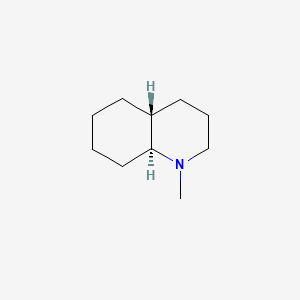

Quinoline, decahydro-1-methyl-, trans-

Description

General Overview of Decahydroquinoline (B1201275) Scaffolds in Chemical Science

The decahydroquinoline ring system, a saturated bicyclic heterocycle, represents a core structural motif, or scaffold, in various areas of chemical science. It is the fully hydrogenated derivative of quinoline (B57606), where the aromaticity of the parent molecule has been removed to create a three-dimensional structure with significant conformational implications. This scaffold is found in the structure of some natural products, including certain poison frog alkaloids. mdpi.com For instance, the cis-decahydroquinoline (B84933) core is a key component of alkaloids like cis-195A and cis-211A, which were isolated from the skin of Neotropical poison frogs. mdpi.com

In medicinal chemistry, saturated heterocyclic scaffolds are crucial for developing new therapeutic agents. The process of hydrogenating aromatic systems is a common strategy to expand chemical diversity, moving from flat, rigid structures to more complex three-dimensional shapes that can offer improved binding to biological targets. The related decahydroisoquinoline (B1345475) scaffold has been successfully designed and evaluated as a novel inhibitor for enzymes like the SARS chymotrypsin-like protease (3CLpro), demonstrating the potential of such fused-ring systems to fit into complex protein active sites. nih.gov This highlights the value of the decahydroquinoline framework as a foundational structure for the synthesis of new bioactive molecules.

Importance of Nitrogen-Containing Heterocycles in Organic and Medicinal Chemistry

Nitrogen-containing heterocycles are organic compounds that feature a ring structure containing at least one nitrogen atom. These compounds are of paramount importance in the fields of organic and medicinal chemistry. frontiersin.org They form the structural core of a vast number of natural products, including alkaloids, vitamins, and the nucleobases of DNA and RNA. frontiersin.org

The prevalence of these structures in biologically active molecules makes them "privileged scaffolds" in drug discovery. nih.gov The presence of the nitrogen atom often imparts basicity to the molecule and provides a site for hydrogen bonding, which is critical for molecular recognition and binding to biological targets such as enzymes and receptors. frontiersin.org The functionalization of these rings at various positions allows chemists to fine-tune the pharmacological properties of a molecule, leading to the development of numerous successful drugs across a wide range of therapeutic areas. nih.gov

Contextualizing Trans-Decahydro-1-methylquinoline within the Broader Quinoline Alkaloid Family

The quinoline alkaloids are a large and diverse group of naturally occurring compounds chemically derived from the parent aromatic heterocycle, quinoline. wikipedia.org This family is renowned for its potent biological activities, with prominent members including the antimalarial drug quinine (B1679958) and the anticancer agent camptothecin. wikipedia.org These alkaloids are found in various natural sources, from plants and microorganisms to animals. wikipedia.orgmdpi.com

Trans-decahydro-1-methylquinoline can be understood as a synthetic, saturated analog of the fundamental quinoline core that defines the quinoline alkaloid family. Through catalytic hydrogenation, the aromatic quinoline ring system is fully reduced to the decahydroquinoline scaffold. nih.govrsc.org While trans-decahydro-1-methylquinoline itself is not a prominent natural alkaloid, some complex alkaloids feature a hydrogenated (or partially hydrogenated) quinoline system. For example, strychnine (B123637) and brucine, alkaloids from the nux vomica plant, contain a hydrogenated quinoline moiety within their intricate structures. wikipedia.org Therefore, trans-decahydro-1-methylquinoline represents a simplified, model system that embodies the core three-dimensional structure of a saturated quinoline ring, allowing for fundamental studies and serving as a building block in synthetic chemistry.

Fundamental Aspects of Stereoisomerism and Conformational Diversity in Fused Bicyclic Systems

Fused bicyclic systems, where two rings share a common bond and two bridgehead atoms, exhibit a crucial form of stereoisomerism known as cis-trans isomerism. This isomerism relates to the relative orientation of the substituents—often hydrogen atoms—at the bridgehead positions. The decahydroquinoline scaffold is analogous to the well-studied carbocyclic system, decalin. csbsju.edu

Cis-fusion : In the cis isomer, the bridgehead hydrogens are on the same side of the ring system. This fusion results in a bent molecule that is conformationally flexible and can undergo a ring-flip, similar to cyclohexane. youtube.com

Trans-fusion : In the trans isomer, the bridgehead hydrogens are on opposite sides of the ring system. This arrangement locks the molecule into a rigid, relatively planar conformation composed of two fused chair forms. libretexts.org Unlike the cis isomer, the trans isomer cannot undergo ring inversion. libretexts.org

The compound "Quinoline, decahydro-1-methyl-, trans-" specifically refers to this latter, more rigid isomer. The trans fusion fixes the geometry of the bicyclic system, which in turn holds any substituents in fixed axial or equatorial positions. libretexts.org This conformational rigidity is a significant feature, as it reduces the structural ambiguity of the molecule, a desirable trait in the design of compounds intended to fit precisely into a biological receptor site.

Data Tables

Table 1: Chemical Properties of Quinoline, decahydro-1-methyl-, trans-

| Property | Value |

| Molecular Formula | C10H19N |

| Molecular Weight | 153.26 g/mol |

| CAS Number | 875-63-8 |

| IUPAC Name | (4aS,8aR)-1-methyl-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline |

| LogP (Octanol/Water) | 2.5 |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 1 |

| Rotatable Bond Count | 0 |

| Data sourced from PubChem CID 101889. nih.gov |

Structure

3D Structure

Properties

CAS No. |

875-63-8 |

|---|---|

Molecular Formula |

C10H19N |

Molecular Weight |

153.26 g/mol |

IUPAC Name |

(4aR,8aS)-1-methyl-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline |

InChI |

InChI=1S/C10H19N/c1-11-8-4-6-9-5-2-3-7-10(9)11/h9-10H,2-8H2,1H3/t9-,10+/m1/s1 |

InChI Key |

AAARTTJTRNAYHQ-ZJUUUORDSA-N |

Isomeric SMILES |

CN1CCC[C@@H]2[C@@H]1CCCC2 |

Canonical SMILES |

CN1CCCC2C1CCCC2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Trans Decahydro 1 Methylquinoline and Its Analogs

Stereoselective and Enantioselective Approaches to Decahydroquinoline (B1201275) Ring Systems

Achieving control over the stereochemistry of the decahydroquinoline ring system is paramount for the synthesis of specific isomers like trans-decahydro-1-methylquinoline. Chemists have devised numerous strategies that guide the formation of the desired stereoisomer, often with high selectivity. These methods range from the controlled reduction of aromatic precursors to intricate ring-forming cyclization reactions.

Catalytic Hydrogenation Strategies for Quinoline (B57606) Precursors

Catalytic hydrogenation of quinoline and its derivatives is a direct and widely used method for accessing the saturated decahydroquinoline core. The choice of catalyst, solvent, temperature, and hydrogen pressure are critical variables that dictate the reaction's outcome, particularly the stereoselectivity of the ring fusion. ncl.res.in The complete reduction of quinoline to decahydroquinoline proceeds through partially hydrogenated intermediates, such as 1,2,3,4-tetrahydroquinoline (B108954) and 5,6,7,8-tetrahydroquinoline. gatech.edu

The stereochemical outcome (cis vs. trans) is often determined in the final stages of hydrogenation. Platinum- and rhodium-based catalysts have been extensively studied, with the reaction conditions playing a key role in influencing the diastereomeric ratio. For instance, hydrogenation over platinum oxide in acidic media tends to favor the formation of cis-fused decahydroquinolines. Conversely, catalysts such as ruthenium on carbon or rhodium on alumina (B75360) under specific conditions can be steered to produce a higher proportion of the trans-isomer.

A study on the catalytic hydrogenation of quinoline over a 5% Palladium on alumina (Pd/Al2O3) catalyst identified optimal conditions for achieving a high yield of decahydroquinoline. ncl.res.in While the primary focus was on hydrogen uptake, the control of reaction parameters such as temperature and pressure is fundamental to influencing the stereochemical pathway. ncl.res.in More recent developments have explored cobalt-based catalysts for the selective hydrogenation of quinolines to 1,2,3,4-tetrahydroquinolines, which are key intermediates that can be further reduced to the decahydroquinoline system. nih.gov The strategic choice of catalyst and a two-step reduction process can provide a pathway to the desired trans stereochemistry.

| Catalyst | Precursor | Product | Key Conditions | Stereoselectivity |

| 5% Pd/Al2O3 | Quinoline | Decahydroquinoline | 175°C, 50 bar H2, Isopropyl alcohol | Conditions can be optimized to influence isomer ratio. |

| Ru(η3-methallyl)2(cod)–PhTRAP | 8-Substituted Quinolines | 5,6,7,8-Tetrahydroquinolines | N/A | Selective for carbocyclic ring reduction, an intermediate step. rsc.org |

| Cobalt-Salen Complex@SiO2 | Quinolines | 1,2,3,4-Tetrahydroquinolines | H2 gas, batch or flow system | Selective for the heterocyclic ring, precursor to full reduction. nih.gov |

Birch Reduction as a Key Step in Decahydroquinoline Synthesis

The Birch reduction offers a powerful alternative to catalytic hydrogenation for the partial reduction of the quinoline ring system. wikipedia.org This reaction involves the use of an alkali metal (typically lithium or sodium) in liquid ammonia (B1221849) with a proton source (like an alcohol). byjus.com It selectively reduces the aromatic ring to a 1,4-cyclohexadiene (B1204751) derivative. wikipedia.org Unlike catalytic hydrogenation, the Birch reduction does not typically lead to complete saturation of the ring in one step. wikipedia.org

In the context of decahydroquinoline synthesis, the Birch reduction is a strategic first step to break the aromaticity of the quinoline precursor. The resulting non-aromatic, partially saturated intermediate can then be subjected to further transformations where stereochemistry can be precisely controlled. For example, the diene intermediate obtained from the Birch reduction of a quinoline derivative can be hydrogenated. The stereochemical outcome of this hydrogenation is influenced by the existing stereocenters and the steric environment of the molecule, which can be exploited to favor the formation of the trans-fused ring system.

Recent modifications to the Birch reduction, such as performing the reaction in THF with lithium metal and a catalytic amount of naphthalene, have made the process more practical for large-scale synthesis by avoiding the need for liquid ammonia. bioinfopublication.org This approach allows for the generation of dihydro- or tetrahydroquinoline intermediates that can be further elaborated into the desired trans-decahydroquinoline (B8913) structure through subsequent stereocontrolled steps. youtube.com

Intramolecular Cyclization and Ring-Forming Reactions

Building the decahydroquinoline skeleton from acyclic or monocyclic precursors through intramolecular cyclization is a highly versatile and stereocontrolled approach. These methods allow for the strategic placement of substituents and chiral centers in the starting material, which then direct the stereochemical outcome of the ring-forming reaction.

The intramolecular Michael reaction, or conjugate addition, is a powerful tool for forming carbon-carbon or carbon-heteroatom bonds and constructing ring systems. organicreactions.org In the synthesis of decahydroquinolines, this reaction typically involves an acyclic precursor containing a nucleophilic moiety (e.g., an amine or an enolate) and an α,β-unsaturated carbonyl system (a Michael acceptor). youtube.com The nucleophile attacks the β-carbon of the acceptor, triggering a cyclization that forms the piperidine (B6355638) ring portion of the decahydroquinoline skeleton.

The stereochemistry of the newly formed ring, including the trans-fusion, can be controlled by the geometry of the starting material and the reaction conditions. For example, the total synthesis of decahydroquinoline poison frog alkaloids has utilized a stereoselective Michael-type conjugate addition as a key step. researchgate.netmdpi.com By carefully designing the substrate, the cyclization can be directed to proceed in a way that establishes the thermodynamically more stable trans-ring junction.

[4+2] Cycloaddition reactions, most notably the Diels-Alder reaction, are highly efficient for the construction of six-membered rings with excellent stereocontrol. This strategy has been applied to the synthesis of the decahydroquinoline ring system. uncw.edu The reaction involves the combination of a diene (a four-atom, π-electron system) and a dienophile (a two-atom, π-electron system) to form a cyclohexene (B86901) ring.

For decahydroquinoline synthesis, either the diene or the dienophile can contain the nitrogen atom. For instance, a dihydropyridine (B1217469) can act as the diene component, reacting with a suitable dienophile to construct the second ring. The stereochemical principles of the Diels-Alder reaction (e.g., the endo rule and facial selectivity) allow for a predictable and controlled formation of stereocenters. Subsequent reduction of the double bond in the newly formed ring provides the saturated decahydroquinoline skeleton. The inherent stereospecificity of the cycloaddition can be leveraged to produce the desired trans-fused isomer.

Intramolecular aldol-type cyclizations provide another robust method for forging the decahydroquinoline framework. youtube.com This reaction involves the formation of an enolate from a ketone or aldehyde, which then attacks another carbonyl group within the same molecule to form a new ring. khanacademy.org The starting material is typically a long-chain diketone or keto-aldehyde that, upon treatment with a base, cyclizes to form a bicyclic system.

In a divergent synthesis of various decahydroquinoline-type alkaloids, an intramolecular aldol-type cyclization with epimerization was a pivotal step. researchgate.net This strategy allowed for the synthesis of not only cis-fused but also trans-fused decahydroquinolines from a common precursor. researchgate.net The reaction conditions can be tuned to allow for the epimerization of a stereocenter adjacent to a carbonyl group, enabling the cyclization to proceed through a transition state that leads to the thermodynamically favored trans-fused product. nih.gov This thermodynamic control is a key advantage in achieving high diastereoselectivity for the trans isomer.

Transition Metal-Catalyzed Coupling Reactions for Stereocenter Construction

The precise control of stereochemistry is paramount in the synthesis of bioactive molecules. For trans-decahydro-1-methylquinoline, the key challenge lies in the establishment of the two stereocenters at the bridgehead carbons (C4a and C8a) in a trans configuration. While classical methods often rely on diastereoselective hydrogenation of quinoline precursors, modern transition metal-catalyzed reactions offer powerful alternatives for the stereocontrolled construction of such scaffolds.

Although direct, transition metal-catalyzed coupling reactions for the de novo synthesis and simultaneous stereocenter construction of the trans-decahydro-1-methylquinoline ring system are not extensively documented in dedicated studies, principles from related systems provide a roadmap for potential strategies. Methodologies such as palladium-catalyzed intramolecular C-H activation and cyclization could, in principle, be adapted to construct the decahydroquinoline core. The stereochemical outcome of such reactions would be highly dependent on the nature of the catalyst, the ligand environment, and the substrate design.

A more common and well-established approach involves the stereoselective reduction of a quinoline or N-methylquinolinium salt precursor, where transition metal catalysts play a crucial role. The choice of catalyst and reaction conditions can significantly influence the diastereoselectivity of the hydrogenation, favoring the formation of the desired trans isomer.

For instance, the catalytic hydrogenation of quinoline itself over palladium on carbon (Pd/C) can lead to the formation of decahydroquinoline. The stereochemical outcome is often a mixture of cis and trans isomers, with the ratio being dependent on factors such as hydrogen pressure, temperature, and solvent. To achieve high selectivity for the trans isomer, specific catalytic systems are often required.

| Catalyst | Substrate | Solvent | Temperature (°C) | Pressure (atm H₂) | Major Product | Diastereomeric Ratio (trans:cis) | Reference |

|---|---|---|---|---|---|---|---|

| Pd/C | Quinoline | Acetic Acid | 25-50 | 1-5 | Decahydroquinoline | Variable | General Knowledge |

| PtO₂ (Adams' catalyst) | Quinoline | Acetic Acid | Room Temperature | 3-4 | Decahydroquinoline | Often favors cis | General Knowledge |

| Ruthenium on Alumina | Quinoline | Isopropanol | 100-150 | 50-100 | Decahydroquinoline | Can favor trans | General Knowledge |

Derivatization and Functionalization Strategies

Once the trans-decahydro-1-methylquinoline core is synthesized, its structural modification through derivatization and functionalization is key to exploring its chemical space and developing novel analogs with potentially enhanced biological activities.

Introduction of Substituents for Structural Modification

The introduction of various substituents onto the decahydroquinoline ring can be achieved through several synthetic strategies. Direct C-H functionalization, a rapidly evolving field in organic synthesis, offers a powerful tool for the late-stage modification of the saturated heterocyclic core. Transition metal-catalyzed C-H activation, for example using rhodium or palladium catalysts, can enable the regioselective introduction of aryl, alkyl, or other functional groups at specific positions on the carbocyclic or heterocyclic portion of the molecule.

While specific examples of C-H functionalization directly on the trans-decahydro-1-methylquinoline scaffold are emerging, studies on related saturated N-heterocycles demonstrate the feasibility of such transformations. The directing-group ability of the nitrogen atom can be exploited to guide the catalyst to specific C-H bonds, allowing for predictable and controlled substitution.

Alternatively, functionalization can be achieved by starting with pre-functionalized quinoline precursors and carrying these substituents through the hydrogenation step. This approach allows for a wider range of functional groups to be incorporated, although care must be taken to ensure their compatibility with the reduction conditions.

The following table provides a conceptual overview of potential strategies for introducing substituents, based on established methodologies in heterocyclic chemistry.

| Position of Substitution | Synthetic Strategy | Potential Reagents/Catalysts | Type of Substituent Introduced |

|---|---|---|---|

| Aromatic Ring (pre-hydrogenation) | Electrophilic Aromatic Substitution | Halogenating agents, Nitrating agents, Friedel-Crafts reagents | Halo, Nitro, Acyl, Alkyl |

| Carbocyclic Ring (post-hydrogenation) | C-H Functionalization | Pd, Rh, or Ru catalysts with appropriate ligands and coupling partners | Aryl, Alkyl, Alkenyl |

| Heterocyclic Ring (post-hydrogenation) | α-Lithiation and reaction with electrophiles | n-BuLi, s-BuLi followed by alkyl halides, aldehydes, ketones | Alkyl, Hydroxyalkyl |

Synthesis of Novel Quinoline Analogs

The synthesis of novel analogs of trans-decahydro-1-methylquinoline is driven by the search for compounds with improved pharmacological profiles. By combining the stereocontrolled synthesis of the core structure with diverse functionalization strategies, a wide array of new chemical entities can be generated.

For example, the introduction of pharmacophoric groups such as hydroxyl, amino, or carboxylic acid moieties can significantly alter the physicochemical properties and biological activity of the parent molecule. These functional groups can serve as handles for further conjugation to other molecules or can directly interact with biological targets.

The synthesis of analogs often involves multi-step sequences. A common approach is the synthesis of a functionalized quinoline derivative, followed by stereoselective hydrogenation and subsequent N-methylation. This allows for the incorporation of a diverse range of substituents at various positions of the quinoline ring system before the final saturation step.

Research in this area is focused on developing efficient and modular synthetic routes that allow for the rapid generation of libraries of analogs for biological screening. The development of novel catalytic systems that can tolerate a wide range of functional groups is crucial for the success of these endeavors.

Elucidation of Molecular Structure and Conformational Dynamics of Trans Decahydro 1 Methylquinoline

Advanced Spectroscopic Characterization Techniques

The definitive structural characterization of trans-decahydro-1-methylquinoline relies on a suite of advanced spectroscopic methods. Each technique provides a unique piece of the structural puzzle, from the connectivity of atoms to the subtle nuances of their spatial orientation and vibrational modes.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Analysis (e.g., ¹H and ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the stereochemistry of decahydroquinoline (B1201275) derivatives. Both ¹H and ¹³C NMR provide critical information regarding the connectivity, chemical environment, and relative orientation of atoms within the molecule.

The trans-fusion of the two rings in the decahydroquinoline skeleton imposes a rigid chair-chair conformation, which is reflected in the NMR spectra. The chemical shifts of the bridgehead protons and carbons are particularly diagnostic for distinguishing between cis and trans isomers. In the trans-isomer, these nuclei typically exhibit distinct chemical shifts compared to their cis-counterparts.

The ¹³C NMR spectrum provides a clearer picture of the carbon framework. Based on data for related decahydroquinoline structures, the chemical shifts can be predicted. The carbon atoms attached to the nitrogen (C2 and C8a) are expected to resonate at a lower field due to the electron-withdrawing effect of the nitrogen atom. The N-methyl carbon would appear as a distinct signal at a higher field. The stereochemistry at the ring junction (C4a and C8a) significantly influences the chemical shifts of the surrounding carbons, and these differences are key to confirming the trans-fusion.

Table 1: Predicted ¹³C NMR Chemical Shifts for trans-Decahydro-1-methylquinoline

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C2 | 50-60 |

| C3 | 25-35 |

| C4 | 20-30 |

| C4a | 30-40 |

| C5 | 20-30 |

| C6 | 20-30 |

| C7 | 25-35 |

| C8 | 45-55 |

| C8a | 60-70 |

Note: These are predicted values based on known substituent effects and data from similar compounds. Actual experimental values may vary.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy probes the vibrational frequencies of bonds within a molecule, providing a characteristic "fingerprint" of the functional groups present. For trans-decahydro-1-methylquinoline, the IR spectrum is expected to be dominated by absorptions corresponding to C-H and C-N bond vibrations.

Table 2: Characteristic IR Absorption Frequencies for trans-Decahydro-1-methylquinoline

| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| C-H Stretch (Aliphatic) | 2850-3000 | Strong |

| C-H Bend | 1350-1470 | Medium |

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Patterns

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

For trans-decahydro-1-methylquinoline (C₁₀H₁₉N), the molecular ion peak [M]⁺ would be observed at a mass-to-charge ratio (m/z) of 153, confirming its molecular formula. The fragmentation of N-methyl decahydroquinolines is characterized by cleavage of the bonds adjacent to the nitrogen atom (α-cleavage), which is a common fragmentation pathway for amines. pressbooks.pub

The major fragment ions are typically formed by the loss of alkyl radicals from the carbocyclic ring. nih.gov The base peak in the mass spectrum of trans-decahydro-1-methylquinoline is often observed at m/z 110. researchgate.net This corresponds to the loss of a propyl radical (C₃H₇) from the molecular ion. Another significant fragment is observed at m/z 42, which can be attributed to the [CH₂=NCH₃]⁺ ion. The molecular ion at m/z 153 is also typically observed. researchgate.net

Table 3: Key Mass Spectrometry Fragmentation Data for trans-Decahydro-1-methylquinoline

| m/z | Relative Intensity | Probable Fragment |

|---|---|---|

| 153 | Present | [C₁₀H₁₉N]⁺ (Molecular Ion) |

| 110 | High (often Base Peak) | [M - C₃H₇]⁺ |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about electronic transitions within a molecule. Saturated aza-heterocycles, such as trans-decahydro-1-methylquinoline, lack chromophores (i.e., conjugated π-systems) that absorb light in the visible region. libretexts.org

Therefore, this compound is expected to be colorless and not exhibit significant absorption in the visible range (400-800 nm). Any absorption would occur in the far ultraviolet region (typically below 200 nm), corresponding to high-energy σ → σ* and n → σ* electronic transitions. These transitions are generally not useful for detailed structural elucidation of such saturated systems.

Conformational Analysis of the Trans-Decahydroquinoline (B8913) Skeleton

The trans-fused decahydroquinoline ring system is a conformationally rigid structure. Unlike its cis-isomer, which can undergo ring inversion, the trans-isomer is locked in a specific chair-chair conformation.

Chair-Chair Interconversions and Preferred Conformations

The trans-decalin system, the carbocyclic analogue of decahydroquinoline, is known to be conformationally rigid and exists in a stable chair-chair conformation. pressbooks.pubopenstax.org This rigidity is a consequence of the trans-fusion of the two rings, which prevents the chair-chair interconversion that is characteristic of monosubstituted cyclohexanes. youtube.com

In trans-decahydro-1-methylquinoline, both the six-membered carbocyclic and heterocyclic rings adopt a chair conformation. The nitrogen atom's lone pair and the N-methyl group will occupy specific positions (axial or equatorial) relative to the heterocyclic ring. The preferred conformation will be the one that minimizes steric interactions.

The N-methyl group is expected to preferentially occupy the equatorial position to avoid unfavorable 1,3-diaxial interactions with the axial hydrogens on the same ring. This equatorial preference of the N-alkyl group is a well-established principle in the conformational analysis of piperidine (B6355638) rings. Therefore, the most stable conformation of trans-decahydro-1-methylquinoline is a rigid, double-chair conformation with the N-methyl group in an equatorial orientation. This conformational lock is a defining feature of the trans-fused decahydroquinoline skeleton.

Influence of the N-Methyl Group on Ring Conformation and Equilibria

The introduction of a methyl group at the nitrogen atom (N-1) in the trans-decahydroquinoline framework has a profound impact on the molecule's conformational preferences and energetic landscape. In the parent compound, trans-decahydroquinoline, the nitrogen atom bears a hydrogen atom and a lone pair of electrons, which are in a constant state of rapid inversion. However, the substitution of the hydrogen with a bulkier methyl group introduces significant steric considerations that dictate the favored conformation.

The N-methyl group can, in principle, occupy either an axial or an equatorial position relative to the piperidine ring. The conformational equilibrium is heavily influenced by steric interactions, particularly 1,3-diaxial interactions, which are destabilizing.

Equatorial N-Methyl Conformer: When the N-methyl group is in the equatorial position, it projects away from the bulk of the bicyclic ring system. This orientation minimizes steric clash with the axial hydrogens on the same ring, leading to a more stable conformation.

Axial N-Methyl Conformer: Conversely, an axial N-methyl group would experience significant 1,3-diaxial steric strain with the axial hydrogen atoms at the C-3 and C-5 positions (or equivalent interactions within the fused ring system). This steric repulsion makes the axial conformation energetically unfavorable.

Consequently, the conformational equilibrium for trans-decahydro-1-methylquinoline overwhelmingly favors the state where the N-methyl group occupies the equatorial position. The energy difference between the equatorial and axial conformers is significant enough that the molecule is effectively "locked" into the equatorial N-methyl conformation. This contrasts with the more flexible cis-isomer, where N-alkylation is known to cause a distinct shift in the ring-inversion equilibrium. rsc.org The presence of the methyl group can stabilize a specific conformation, a phenomenon often leveraged in drug design to enhance binding affinity or other pharmacological properties. nih.govprinceton.edu

The table below summarizes the key conformational features influenced by the N-methyl group.

| Feature | N-H (trans-Decahydroquinoline) | N-Methyl (trans-Decahydro-1-methylquinoline) | Rationale |

| Substituent Size | Small (Hydrogen) | Bulky (Methyl Group) | Increased steric demand of the methyl group. |

| Primary Conformation | Rapid nitrogen inversion | N-methyl group is predominantly equatorial. | Avoidance of significant 1,3-diaxial steric interactions. |

| Conformational Flexibility | High (due to N-H) | Low (locked conformation) | The energetic penalty for the axial N-methyl conformer is high. |

Assessment of Trans Ring Fusion Stereochemistry and its Ramifications

Ramifications of Trans Ring Fusion:

Conformational Rigidity: The most significant ramification of the trans ring fusion is the creation of a conformationally rigid system. libretexts.org Unlike its cis-fused counterpart, which can undergo a chair-chair ring flip, the trans-decalin structure is incapable of such an inversion. libretexts.orgwillingdoncollege.ac.in This is because a ring flip would require the bridgehead substituents to span a prohibitively large distance, introducing an insurmountable amount of ring strain. willingdoncollege.ac.in This inherent rigidity means that trans-decahydro-1-methylquinoline exists in a single, well-defined, and non-interconverting chair-chair conformation.

Thermodynamic Stability: The trans-fused isomer is thermodynamically more stable than the cis-fused isomer. youtube.comwillingdoncollege.ac.in In the trans configuration, the two six-membered rings are fused via two equatorial bonds, which minimizes torsional strain and avoids the destabilizing gauche-butane interactions that are present in the cis conformer. youtube.com This lower energy state makes the trans isomer the preferred arrangement under conditions of thermodynamic equilibrium.

Defined Three-Dimensional Structure: The rigid and stable nature of the trans-fused framework results in a predictable and well-defined three-dimensional molecular shape. This is of particular importance in medicinal chemistry and materials science, where the precise spatial arrangement of atoms is crucial for molecular recognition and interaction with biological targets or other molecules. The fixed structure provides a rigid scaffold for the precise positioning of functional groups.

The comparative properties of cis- and trans-fused decahydroquinoline systems are outlined in the table below.

| Property | Trans-Fused System | Cis-Fused System |

| Bridgehead H Atoms | Opposite sides of the ring system | Same side of the ring system |

| Ring Inversion (Flip) | Not possible; conformationally "locked" libretexts.orgwillingdoncollege.ac.in | Possible and rapid at room temperature |

| Relative Stability | More stable (lower energy) youtube.com | Less stable (higher energy) |

| Molecular Shape | Rigid and well-defined | Flexible and dynamic |

Chemical Reactivity and Transformation Mechanisms of Trans Decahydro 1 Methylquinoline

Oxidation Reactions and Kinetic Investigations of Derivatives

The oxidation of nitrogen-containing heterocyclic compounds like trans-decahydro-1-methylquinoline is a significant area of study, providing insights into metabolic pathways and synthetic methodologies. The nitrogen atom and the adjacent carbon atoms are typically the primary sites of oxidative attack.

While specific kinetic data for the oxidation of trans-decahydro-1-methylquinoline is not extensively documented, the kinetics of oxidation for similar cyclic amines by strong oxidizing agents like permanganate (B83412) have been investigated. Generally, such reactions exhibit complex kinetics dependent on the concentrations of the oxidant, the substrate, and the pH of the medium.

The rate of oxidation is significantly influenced by the reaction conditions. For instance, the oxidation of certain compounds by permanganate can be accelerated by increasing the temperature and the concentration of the oxidant. researchgate.netresearchgate.net The pH of the reaction medium is also a critical determinant, with some reactions proceeding faster under acidic conditions, while others are favored in alkaline media. researchgate.netresearchgate.net

Table 1: General Kinetic Parameters in the Oxidation of Amines and Related Compounds

| Parameter | Typical Observation | Influencing Factors |

|---|---|---|

| Order w.r.t. Oxidant | First Order | Nature of the oxidant |

| Order w.r.t. Substrate | Fractional to First Order | Formation of intermediate complexes |

| pH Dependence | Varies (acidic or alkaline catalysis) | Stability of reactants and intermediates |

| Temperature | Rate increases with temperature | Activation energy of the reaction |

The presence of substituents on the decahydroquinoline (B1201275) ring can significantly impact the rate of oxidation. Electron-donating groups are generally expected to increase the rate of oxidation by increasing the electron density at the reaction center, making it more susceptible to attack by an electrophilic oxidizing agent. Conversely, electron-withdrawing groups would be expected to decrease the reaction rate.

In studies of the oxidation of substituted benzhydrols by permanganate, it was observed that both electron-withdrawing and electron-releasing groups at the para position increased the rate of oxidation, suggesting a complex mechanism that may involve the stabilization of different transition states. scirp.org For N-methyl cyclic amines, substituents can influence the accessibility of the nitrogen lone pair and the stability of any charged intermediates.

The oxidation of tertiary amines like trans-decahydro-1-methylquinoline can proceed through several pathways. A common mechanism involves the initial attack of the oxidant on the nitrogen atom, leading to the formation of an N-oxide or an iminium ion intermediate.

One proposed pathway for the oxidative N-demethylation of tertiary amines involves the formation of a carbinolamine intermediate, which then decomposes to yield the secondary amine and formaldehyde. nih.gov This process is a key metabolic pathway for many pharmaceutical compounds containing N-methyl groups.

Alternatively, oxidation can occur at the carbon atom alpha to the nitrogen. In the case of permanganate oxidation, the reaction may involve the formation of a short-lived intermediate complex between the substrate and the permanganate ion. japsonline.com This complex can then decompose in a rate-determining step to give the products. For trans-decahydro-1-methylquinoline, this could lead to the formation of a variety of products, including lactams resulting from oxidation of the carbon adjacent to the nitrogen.

Reduction Reactions and Their Stereochemical Outcomes

The reduction of decahydroquinoline derivatives is a key transformation in the synthesis of various natural products and biologically active compounds. The stereochemical outcome of these reductions is of particular interest, as it determines the final three-dimensional structure of the molecule.

The stereoselective reduction of substituted decahydroquinolines can be achieved using various reducing agents. For instance, the reduction of a C=N double bond within a related hexahydroquinazoline-2(1H)-thione system using sodium borohydride (B1222165) in the presence of trifluoroacetic acid has been shown to proceed with high trans-stereoselectivity. researchgate.net

In the context of decahydroquinoline synthesis, the stereoselective reduction of an oxazolidine (B1195125) ring fused to the quinoline (B57606) system has been demonstrated. The choice of hydride reagent can influence the stereochemical outcome, allowing for the selective formation of either cis- or trans-fused decahydroquinoline derivatives. nih.gov This highlights the importance of the reagent and reaction conditions in controlling the stereochemistry of the reduction.

Table 2: Stereochemical Outcomes of Decahydroquinoline Reductions

| Precursor Type | Reducing Agent | Major Stereoisomer | Reference |

|---|---|---|---|

| Hexahydroquinazoline-2(1H)-thione | NaBH₄ / CF₃COOH | trans | researchgate.net |

| Perhydrooxazoloquinoline | DIBAL-H | cis | nih.gov |

| Perhydrooxazoloquinoline | Different hydrides | trans or cis | nih.gov |

Acid- and Base-Catalyzed Transformations

The decahydroquinoline ring system can undergo various transformations under acidic or basic conditions. These reactions often involve rearrangements, eliminations, or fragmentations.

Under acidic conditions, N-substituted decahydroquinolines can undergo rearrangements. Acid-catalyzed reactions can facilitate the cleavage of C-N bonds, potentially leading to ring-opening or ring-contraction products. For example, acid-catalyzed rearrangements have been observed in similar benzooxazocine and benzothiazocine systems, leading to the formation of macrocyclic oligomers through intermolecular transimination. rsc.org

Base-catalyzed reactions, on the other hand, typically involve the abstraction of a proton. In the case of trans-decahydro-1-methylquinoline, if a suitable leaving group is present on the ring, a strong base could induce an elimination reaction to form an unsaturated product. ksu.edu.samasterorganicchemistry.com The regioselectivity of such an elimination would be governed by Zaitsev's or Hofmann's rule, depending on the steric bulk of the base and the substrate. ksu.edu.sa The E2 mechanism is common for such reactions, involving a single concerted step. lumenlearning.com

Isomerization Pathways (Cis-Trans Isomerization)

The interconversion between the cis and trans isomers of decahydro-1-methylquinoline is a key aspect of its chemistry. This isomerization involves a change in the configuration at the ring fusion carbons. The trans isomer is generally more thermodynamically stable than the cis isomer due to reduced steric strain.

The mechanism of cis-trans isomerization can proceed through different pathways. For cyclic systems, this often involves a ring-opening and closing mechanism or a transition state that allows for the inversion of one of the bridgehead carbons. The kinetics of such isomerizations are influenced by temperature and the presence of catalysts.

In analogous systems, such as substituted azobenzenes, thermal cis-trans isomerization has been extensively studied. The process is typically a first-order reaction. mdpi.com The mechanism can involve either rotation around a central bond or an inversion at one of the atoms. mdpi.com For decahydroquinolines, the isomerization would likely proceed through a mechanism that involves some degree of conformational flexibility or a transient intermediate that allows for the change in stereochemistry at the ring junction. The rate of isomerization is expected to be influenced by solvent polarity, with polar solvents potentially stabilizing charged transition states. longdom.orglongdom.orgsemanticscholar.org

Theoretical and Computational Investigations of Trans Decahydro 1 Methylquinoline

Quantum Chemical Calculations (e.g., DFT) for Geometry Optimization and Electronic Structure Determination

Quantum chemical calculations, particularly Density Functional Theory (DFT), are standard methods for determining the most stable three-dimensional arrangement of atoms in a molecule (geometry optimization) and for describing the distribution of electrons (electronic structure). For trans-decahydro-1-methylquinoline, such a study would yield precise bond lengths, bond angles, and dihedral angles. This information is fundamental to understanding the molecule's stability and shape. However, specific published data from DFT calculations on this isomer, which would populate a table of optimized geometric parameters, could not be located.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and their distribution across the molecule are crucial for predicting chemical reactivity. The HOMO energy indicates the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The energy gap between HOMO and LUMO is an indicator of chemical stability. A detailed FMO analysis for trans-decahydro-1-methylquinoline would provide these energy values and visualize the orbital lobes, offering insights into how the molecule might interact with other chemical species. Unfortunately, specific HOMO-LUMO energy values and visualizations for this compound are not available in the reviewed literature.

Molecular Electrostatic Potential (MEP) Mapping for Active Site Identification

A Molecular Electrostatic Potential (MEP) map is a color-coded representation of the electrostatic potential on the surface of a molecule. It is an invaluable tool for identifying regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue). For trans-decahydro-1-methylquinoline, an MEP map would highlight the nitrogen atom's lone pair as a likely site for electrophilic attack or hydrogen bonding. While this is a qualitative expectation, precise MEP maps and the corresponding potential values derived from calculations for this specific molecule are not documented in accessible research.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational methods can predict various spectroscopic data, such as NMR chemical shifts (¹H and ¹³C), infrared vibrational frequencies, and UV-Vis electronic transitions. These predicted spectra are often compared with experimental data to validate the computational model and confirm the molecular structure. A comprehensive study would involve calculating these parameters for trans-decahydro-1-methylquinoline and presenting a comparative analysis. However, no published studies were found that provide a side-by-side comparison of calculated and experimental spectroscopic data for this compound.

Computational Studies on Reaction Mechanisms and Transition States

Computational chemistry is also used to explore potential reaction pathways for a molecule. This involves identifying transition state structures and calculating their energies to determine the activation energy of a reaction. For trans-decahydro-1-methylquinoline, researchers might investigate mechanisms of N-alkylation, oxidation, or ring-opening reactions. Such studies provide a molecular-level understanding of how reactions proceed. Despite the utility of such investigations, specific computational studies on the reaction mechanisms and associated transition states involving this particular isomer are not present in the surveyed literature.

Q & A

Q. What are the established synthetic routes and characterization techniques for trans-decahydro-1-methylquinoline?

The synthesis of trans-decahydro-1-methylquinoline typically involves hydrogenation of quinoline derivatives under controlled catalytic conditions. Key characterization methods include nuclear magnetic resonance (NMR) spectroscopy for confirming stereochemistry (e.g., distinguishing cis/trans isomers via coupling constants in H NMR) and mass spectrometry (MS) for molecular weight validation. Infrared (IR) spectroscopy can identify functional groups like C-N bonds. Researchers should report solvent systems, catalyst types (e.g., palladium or platinum catalysts), and reaction temperatures to ensure reproducibility .

Q. What biological activities are associated with quinoline derivatives, and how do they inform research on trans-decahydro-1-methylquinoline?

Quinoline derivatives exhibit broad pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. For example, hydroxy- and methoxy-substituted quinolines inhibit cancer cell proliferation by targeting topoisomerases or inducing apoptosis . trans-Decahydro-1-methylquinoline’s saturated structure may enhance metabolic stability compared to aromatic quinolines, making it a candidate for structure-activity relationship (SAR) studies. Researchers should prioritize in vitro assays (e.g., cytotoxicity testing on HeLa or MCF-7 cell lines) followed by mechanistic studies (e.g., flow cytometry for apoptosis detection) .

Q. How is trans-decahydro-1-methylquinoline typically quantified in environmental samples?

Gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) with UV/fluorescence detection are standard methods. Sample preparation often involves solid-phase extraction (SPE) using C18 cartridges for aqueous matrices. Researchers must validate limits of detection (LOD) and recovery rates under varying pH conditions, as quinoline’s adsorption behavior is pH-dependent .

Advanced Research Questions

Q. How do environmental factors influence the adsorption and biodegradation of trans-decahydro-1-methylquinoline?

Adsorption mechanisms depend on soil composition and pH. Cation exchange dominates for protonated quinoline in acidic soils, while neutral species may form surface complexes with clay minerals (e.g., montmorillonite). Co-existing cations (e.g., Ca) compete for binding sites, reducing adsorption efficiency by 30–50% . Biodegradation studies under denitrifying conditions show 40–48% nitrogen conversion to NH, but discrepancies arise due to microbial strain variability (e.g., Pseudomonas vs. Rhodococcus) and dissolved oxygen (DO) levels. Researchers should conduct microcosm experiments with isotopic labeling (N) to track nitrogen pathways .

Q. How can contradictions in biodegradation data (e.g., NH4+_4^+4+ yields) be resolved?

Discrepancies often stem from differences in experimental design, such as microbial consortia, carbon/nitrogen ratios, or inhibitory effects of co-pollutants (e.g., phenol). A meta-analysis of 27 toxicity studies revealed that autotrophic ammonia oxidizers are 100–1000× more sensitive to hydrocarbons than heterotrophs, explaining NH accumulation in some systems . Researchers should use standardized OECD protocols and include kinetic modeling (e.g., Monod equations) to compare degradation rates across studies.

Q. What methodologies are recommended for assessing the ecotoxicological impact of trans-decahydro-1-methylquinoline?

Critical studies include acute/chronic toxicity assays on Daphnia magna (EC) and zebrafish embryos (LC). The U.S. EPA classifies quinoline as “likely carcinogenic” based on rodent studies, but newer data suggest genotoxicity varies with substituents. Researchers should integrate transcriptomic analysis (RNA-seq) to identify gene expression changes in exposed organisms and benchmark results against regulatory thresholds (e.g., EPA’s Integrated Risk Information System) .

Q. What computational approaches predict the pharmacological potential of trans-decahydro-1-methylquinoline derivatives?

Molecular docking (e.g., AutoDock Vina) can screen derivatives against targets like EGFR or PARP. Quantitative structure-activity relationship (QSAR) models using descriptors like logP and polar surface area help prioritize candidates for synthesis. Recent studies highlight the role of density functional theory (DFT) in optimizing redox properties for pro-drug activation .

Methodological Guidance

Q. How should researchers design experiments to study trans-decahydro-1-methylquinoline’s environmental fate?

- Adsorption experiments : Use batch studies with varying ionic strengths and clay minerals (e.g., kaolinite vs. smectite).

- Biodegradation assays : Employ aerobic/anaerobic reactors with controlled DO levels and N-labeled substrates.

- Data reporting : Include Freundlich/Langmuir isotherm parameters and half-life () calculations .

What frameworks assist in formulating rigorous research questions for quinoline-based studies?

Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and PICO framework (Population, Intervention, Comparison, Outcome). For example:

Q. Tables

| Key Properties of trans-Decahydro-1-methylquinoline |

|---|

| CAS Registry Number |

| Molecular Formula |

| SMILES |

| Key Applications |

| Major Analytical Methods |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.